molecular formula C19H13N5O3 B10971423 5-Amino-7-(4-nitrophenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

5-Amino-7-(4-nitrophenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

Cat. No.: B10971423
M. Wt: 359.3 g/mol
InChI Key: VAXVPFKKZZZFNU-UHFFFAOYSA-N
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Description

5-AMINO-7-(4-NITROPHENYL)-2-PHENYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE is a complex heterocyclic compound that features a unique combination of functional groups, including an amino group, a nitrophenyl group, a phenyl group, and a cyanide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-7-(4-NITROPHENYL)-2-PHENYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form a nitrophenyl-substituted intermediate. This intermediate then undergoes cyclization with an appropriate amine and a phenyl-substituted compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-7-(4-NITROPHENYL)-2-PHENYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound but exhibit different functional groups, enhancing their potential biological activities .

Scientific Research Applications

5-AMINO-7-(4-NITROPHENYL)-2-PHENYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-AMINO-7-(4-NITROPHENYL)-2-PHENYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic derivatives with comparable functional groups, such as:

  • 5-AMINO-7-(4-NITROPHENYL)-2-PHENYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL METHYL
  • 5-AMINO-7-(4-NITROPHENYL)-2-PHENYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL ETHYL

Uniqueness

What sets 5-AMINO-7-(4-NITROPHENYL)-2-PHENYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

5-amino-7-(4-nitrophenyl)-2-phenyl-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

InChI

InChI=1S/C19H13N5O3/c20-10-14-15(11-6-8-13(9-7-11)24(25)26)16-19(27-17(14)21)23-18(22-16)12-4-2-1-3-5-12/h1-9,15H,21H2,(H,22,23)

InChI Key

VAXVPFKKZZZFNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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